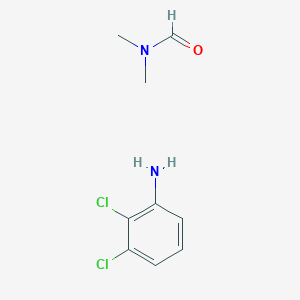
2,3-dichloroaniline;N,N-dimethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloroaniline and N,N-dimethylformamide are two distinct chemical compounds often used in various chemical processes. 2,3-Dichloroaniline is an aniline derivative with two chlorine atoms attached to the benzene ring, while N,N-dimethylformamide is a polar aprotic solvent widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dichloroaniline can be synthesized through the chlorination of aniline, followed by purification processes to isolate the desired isomer . The reaction typically involves the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.
N,N-Dimethylformamide is produced industrially by the reaction of dimethylamine with carbon monoxide under high pressure and temperature in the presence of a catalyst
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form 2,3-dichlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
N,N-Dimethylformamide, on the other hand, is known for its role as a solvent and reagent in various organic reactions. It can act as a catalyst and stabilizer in certain reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Dichlorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dichloroaniline is used in the production of dyes, pigments, and optical brighteners. It also serves as a flame retardant for polymers and is involved in the manufacturing of growth regulators and polymer auxiliaries .
N,N-Dimethylformamide is extensively used as a solvent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers. It also plays a role in the synthesis of heterocyclic compounds and as a reagent in various chemical transformations .
Mécanisme D'action
2,3-Dichloroaniline exerts its effects primarily through its interactions with nucleophiles, leading to substitution reactions. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, resulting in the formation of various substituted products .
N,N-Dimethylformamide acts as a solvent, stabilizer, and catalyst in chemical reactions. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: Another isomer of dichloroaniline with chlorine atoms at the 2 and 4 positions.
2,5-Dichloroaniline: Chlorine atoms at the 2 and 5 positions.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
Uniqueness
2,3-Dichloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atoms affects the compound’s chemical behavior and its suitability for various industrial applications .
N,N-Dimethylformamide is unique for its versatility as a solvent, reagent, and catalyst in organic synthesis. Its ability to stabilize reaction intermediates and facilitate various chemical transformations makes it indispensable in many chemical processes .
Propriétés
Numéro CAS |
676328-10-2 |
|---|---|
Formule moléculaire |
C9H12Cl2N2O |
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
2,3-dichloroaniline;N,N-dimethylformamide |
InChI |
InChI=1S/C6H5Cl2N.C3H7NO/c7-4-2-1-3-5(9)6(4)8;1-4(2)3-5/h1-3H,9H2;3H,1-2H3 |
Clé InChI |
JVXGXCYQBFKUMO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=O.C1=CC(=C(C(=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


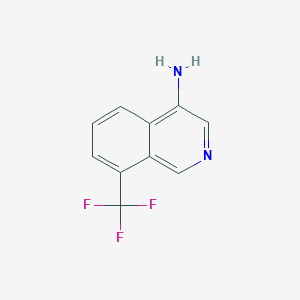
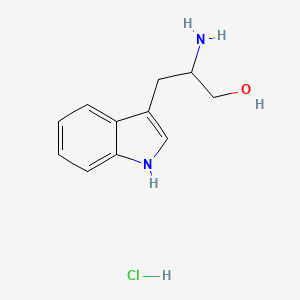
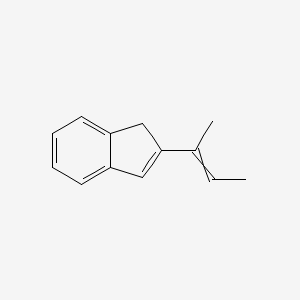
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
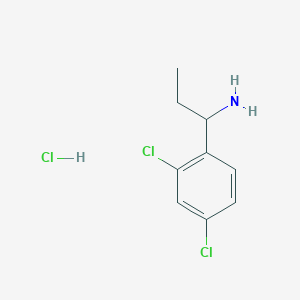
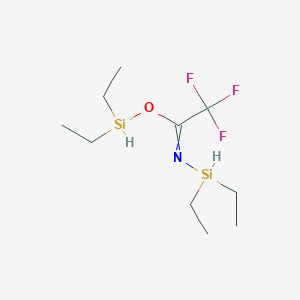
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
